N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O2S and its molecular weight is 452.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
- Fused heterocyclic 1,2,4-triazoles, such as N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, have garnered attention due to their varied biological properties. A method for synthesizing novel acetamides with 1,2,4-oxadiazole cycles and their biological assessment has been developed (Karpina et al., 2019).
Anticancer and Antimicrobial Activity
- N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized, showing inhibition activity against HCT 116 cancer cell line and antimicrobial activities (Kumar et al., 2019).
Structural Analysis and Theoretical Calculations
- The structure of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound, was elucidated using various spectroscopic techniques and confirmed by XRD. Theoretical calculations were also conducted (Sallam et al., 2021).
Antiviral Activity
- Novel derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).
Bioactivity of Triazolo Derivatives
- Triazolo derivatives, including those similar to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-19(30)12-31-20-11-10-18-25-26-21(28(18)27-20)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXYOUSTIQJENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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